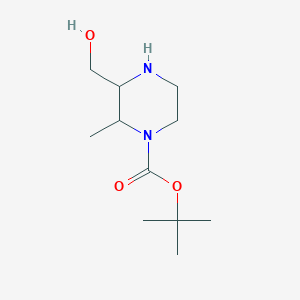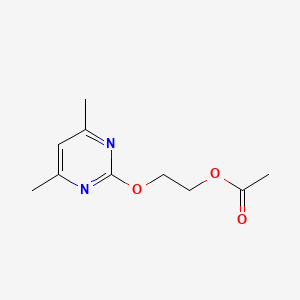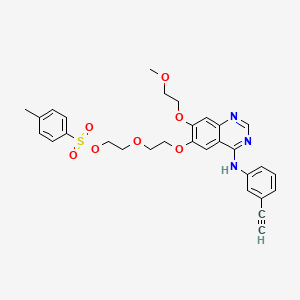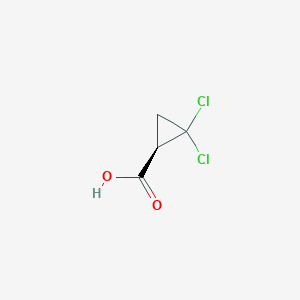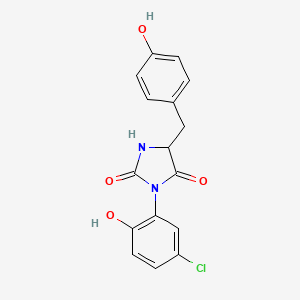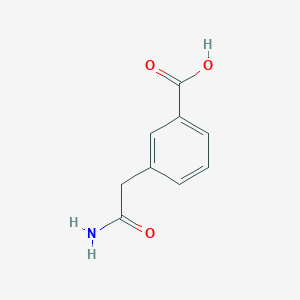
3-(2-Amino-2-oxoethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-amino-2-oxoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-2-oxoethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with glycine derivatives under specific conditions. For instance, the N-alkylation of 2-aminobenzoic acid with methyl α-azido glycinate can yield the desired product . The reaction typically requires a base such as sodium azide and is carried out under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(2-Amino-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction could produce hydroxy derivatives.
科学的研究の応用
3-(2-Amino-2-oxoethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-amino-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3,3-dimethylbutanoic acid: This compound has a similar amino and oxo functional group but differs in the structure of the carbon backbone.
4-(2-amino-2-oxoethyl)phenyl 4-methylbenzenesulfonate: Another related compound with similar functional groups but different aromatic substitution patterns.
Uniqueness
3-(2-Amino-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
3-(2-amino-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C9H9NO3/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) |
InChIキー |
QOZJLOPRGCBMKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)
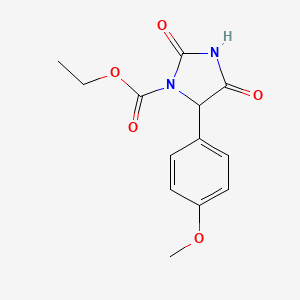
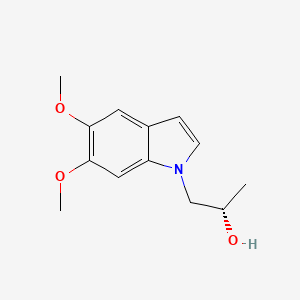


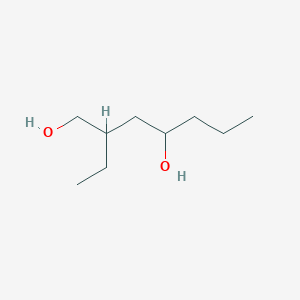
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
